4-{[4'-hydroxy-1'-(2-methoxyethyl)-1-methyl-2,5'-dioxo-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrol]-3'-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable indole derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-diethylbenzenesulfonamide
- 4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-{[4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-2,5’-dioxo-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrol]-3’-yl]carbonyl}-N,N-dimethylbenzenesulfonamide lies in its specific spirocyclic structure, which imparts stability and unique chemical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H25N3O7S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[(E)-hydroxy-[1'-(2-methoxyethyl)-1-methyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H25N3O7S/c1-25(2)35(32,33)16-11-9-15(10-12-16)20(28)19-21(29)22(30)27(13-14-34-4)24(19)17-7-5-6-8-18(17)26(3)23(24)31/h5-12,28H,13-14H2,1-4H3/b20-19- |
InChI Key |
RFMCWWPEFDJWBQ-VXPUYCOJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
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